molecular formula C8H14Cl2O2 B028626 2,2-dichlorooctanoic Acid CAS No. 102272-30-0

2,2-dichlorooctanoic Acid

Cat. No. B028626
M. Wt: 213.1 g/mol
InChI Key: UTUNURLNZXJIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichlorooctanoic acid is a chemical compound . It has a molecular formula weight of 213.1 . It is available in a 95% concentration .

Scientific Research Applications

  • Herbicide Action : 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely studied herbicide. It functions by selectively killing dicotyledonous plants without affecting monocots, mimicking natural auxin at the molecular level and causing abnormal growth, senescence, and plant death in sensitive dicots (Song, 2014).

  • Degradation Studies : Research has focused on the degradation of 2,4-D. For example, nickel oxide enhances 2,4-D degradation in ozonation reactions, showing high stability after multiple reaction cycles (Rodríguez et al., 2013). Also, photocatalytic degradation using ZnO and Fe(II) ions has been effective in degrading 2,4-dichlorophenoxyacetic acid, increasing the rate of photodegradation and dechlorination (Sánchez, Peral, & Doménech, 1996).

  • Synthesis of Lipoic Acid Amide : A modified method for obtaining lipoic acid amide using the ester of 6,8-dichlorooctanoic acid provides a more efficient and environmentally friendly production process (Tursin, Chebotareva, & Yurkevich, 1975).

  • Health Implications : High exposure to 2,4-D herbicide has been associated with an increased risk of non-Hodgkin lymphoma (Smith et al., 2017).

  • Water Treatment : Methods have been developed to remove 2,4-D from contaminated water sources, addressing ongoing water contamination issues (EvyAliceAbigail et al., 2017).

Safety And Hazards

2,2-Dichlorooctanoic acid is corrosive and can cause eye and skin burns. It may cause severe respiratory tract irritation with possible burns. It may also cause severe digestive tract irritation with possible burns .

properties

IUPAC Name

2,2-dichlorooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Cl2O2/c1-2-3-4-5-6-8(9,10)7(11)12/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUNURLNZXJIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369173
Record name 2,2-dichlorooctanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichlorooctanoic Acid

CAS RN

102272-30-0
Record name 2,2-dichlorooctanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichlorooctanoic Acid
Reactant of Route 2
2,2-dichlorooctanoic Acid
Reactant of Route 3
2,2-dichlorooctanoic Acid
Reactant of Route 4
2,2-dichlorooctanoic Acid
Reactant of Route 5
2,2-dichlorooctanoic Acid
Reactant of Route 6
2,2-dichlorooctanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.